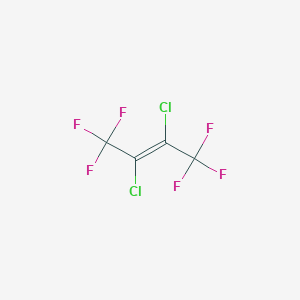

2-Butene, 2,3-dichlorohexafluoro-

Description

Contextualization within Halogenated Alkene Research

Halogenated alkenes are a class of organic compounds that have garnered considerable attention due to the profound influence of halogen atoms on their chemical and physical properties. The high electronegativity of fluorine, for instance, can significantly alter the electron density of the carbon-carbon double bond, making these molecules susceptible to a range of chemical transformations. Research in this area is driven by the need for new materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific biological activities.

Within this broad research landscape, 2,3-dichlorohexafluoro-2-butene serves as a key representative of highly substituted and symmetrically halogenated alkenes. Its structure, featuring both highly electronegative fluorine atoms in the trifluoromethyl groups and the less electronegative but still influential chlorine atoms directly on the double bond, creates a unique electronic environment. This makes it an interesting subject for comparative studies against other halogenated alkenes, helping to elucidate the distinct roles of different halogen substituents on reactivity and reaction mechanisms. The study of such molecules contributes to a deeper understanding of fundamental principles in organic chemistry, including the mechanisms of addition, substitution, and elimination reactions in halogenated systems. masterorganicchemistry.comleah4sci.com

Significance of 2-Butene (B3427860), 2,3-dichlorohexafluoro- as a Model System in Mechanistic Studies

The well-defined structure of 2,3-dichlorohexafluoro-2-butene, with its distinct cis and trans isomers, makes it an excellent model system for investigating the stereochemistry and mechanisms of chemical reactions. The presence of the trifluoromethyl groups and chlorine atoms provides clear spectroscopic signatures, such as in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allowing for detailed analysis of reaction pathways and product distributions. chemicalbook.com

For instance, studying the reactions of the separated cis and trans isomers with various reagents can provide valuable insights into how the spatial arrangement of the substituents influences the accessibility of the double bond and the stereochemical outcome of the reaction. These mechanistic studies are crucial for developing predictive models of reactivity for more complex fluorinated molecules, which is essential for the rational design of new synthetic methodologies and functional materials.

Overview of Key Research Avenues for 2-Butene, 2,3-dichlorohexafluoro-

Current research involving 2,3-dichlorohexafluoro-2-butene is multifaceted, primarily focusing on its utility as a versatile building block in organic synthesis. The reactive carbon-carbon double bond and the presence of labile chlorine atoms allow for a variety of chemical transformations.

One significant research avenue is its use as a precursor for the synthesis of other valuable fluorinated compounds. For example, it can be used in the preparation of hexafluoro-2-butyne (B1329351), a highly reactive and useful intermediate in its own right. This transformation typically involves a dehalogenation reaction.

Furthermore, the double bond in 2,3-dichlorohexafluoro-2-butene is a potential site for various addition reactions, including halogenation and hydrohalogenation, leading to the formation of a wide array of saturated fluorinated alkanes. These products can exhibit unique physical and chemical properties, making them candidates for applications in areas such as specialty solvents, refrigerants, and dielectric fluids.

The development of new synthetic methods utilizing 2,3-dichlorohexafluoro-2-butene as a starting material is another active area of investigation. This includes exploring its reactivity in cycloaddition reactions and its potential as a monomer in polymerization reactions to create novel fluoropolymers with specific, desirable properties. The insights gained from these studies not only expand the library of available fluorinated compounds but also contribute to the broader toolkit of synthetic organic chemistry.

Interactive Data Tables

Below are interactive tables summarizing some of the key properties of 2-Butene, 2,3-dichlorohexafluoro-.

Physical Properties of 2-Butene, 2,3-dichlorohexafluoro- (Mixture of Isomers)

| Property | Value | Reference |

| Molecular Formula | C4Cl2F6 | sigmaaldrich.com |

| Molecular Weight | 232.94 g/mol | sigmaaldrich.com |

| Boiling Point | 66-68 °C | sigmaaldrich.com |

| Density | 1.605 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.3458 | sigmaaldrich.com |

| Vapor Density | 8 (vs air) | sigmaaldrich.com |

| Vapor Pressure | 4.42 psi (20 °C) | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIDQEGAKCWQQP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073161, DTXSID001234567 | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 2,3-Dichlorohexafluoro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2418-21-5, 303-04-8, 11111-49-2 | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorodichlorobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorohexafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F0S6S7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isomerism and Stereochemical Investigations of 2 Butene, 2,3 Dichlorohexafluoro

Cis-Trans Isomerism in 2-Butene (B3427860), 2,3-dichlorohexafluoro-

2-Butene, 2,3-dichlorohexafluoro-, with the chemical formula C₄Cl₂F₆, is an acyclic alkene that demonstrates cis-trans isomerism, also known as geometric or (E/Z)-isomerism. wikipedia.orglibretexts.org This phenomenon arises from the restricted rotation around the C=C double bond and the presence of two different groups on each of the double-bonded carbon atoms (a chlorine atom and a trifluoromethyl group). doubtnut.com

The two geometric isomers are:

cis-2,3-dichlorohexafluoro-2-butene ((Z)-isomer): In this isomer, the two chlorine atoms (and the two trifluoromethyl groups) are located on the same side of the double bond.

trans-2,3-dichlorohexafluoro-2-butene ((E)-isomer): In this isomer, the two chlorine atoms (and the two trifluoromethyl groups) are on opposite sides of the double bond.

Commercially, this compound is often supplied as a mixture of its cis and trans isomers. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemsrc.com However, methods for the separation of the pure isomers have been developed. One such method involves reacting the isomer mixture with dry diglyme (B29089) and sodium borohydride (B1222165), followed by hydrolysis and purification using preparative vapor phase chromatography. sigmaaldrich.comsigmaaldrich.com

Table 1: Physical Properties of 2-Butene, 2,3-dichlorohexafluoro- (Isomer Mixture)

| Property | Value |

|---|---|

| CAS Number | 303-04-8 |

| Molecular Formula | C₄Cl₂F₆ |

| Molecular Weight | 232.94 g/mol |

| Boiling Point | 66-68 °C |

| Density | 1.605 g/mL at 25 °C |

| Refractive Index | n20/D 1.3458 |

Data sourced from a mixture of cis and trans isomers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Stereochemical Aspects of Reactions Involving 2-Butene, 2,3-dichlorohexafluoro-

The stereochemistry of the starting isomer of 2,3-dichlorohexafluoro-2-butene can significantly influence the reaction pathways and the stereochemistry of the products formed.

In stereochemistry, a stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. masterorganicchemistry.cominflibnet.ac.in A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the reactant completely determines the stereochemistry of the product without any other option. inflibnet.ac.inyoutube.com

Studies on the gas-phase reactions of recoil-generated chlorine-38 (B1222470) atoms with 2,3-dichlorohexafluoro-2-butene provide insight into the stereochemical pathways of this compound. acs.orgacs.org In these reactions, a primary process is the replacement of a chlorine atom to yield a radioactively labeled product. The reaction demonstrates stereoselectivity, as a high-energy pathway preferentially forms the trans-product, regardless of whether the starting reactant is the cis or trans isomer. acs.org

This suggests that while both isomers can lead to the same major product, the reaction mechanism favors a specific stereochemical outcome. Low-energy reaction pathways, in contrast, may proceed through an excited radical intermediate, which allows for rotation around the carbon-carbon bond, leading to a mixture of isomers. acs.org

Geometrical isomerization between the cis and trans forms of 2,3-dichlorohexafluoro-2-butene has been observed during certain chemical reactions. acs.org A notable example is the reaction with recoil chlorine-38 atoms, which is accompanied by significant cis-trans isomerization. acs.orgacs.org

Two distinct mechanistic pathways are proposed to explain the observed product distributions:

High-Energy Process: This pathway involves a direct replacement of the chlorine atom. It is characterized by a preference for forming the trans-isomer of the labeled product, even when starting with the cis-isomer. This suggests a mechanism that either proceeds with inversion of configuration or allows for rapid equilibration to the more stable trans form. acs.org

Thermal or Near-Thermal Reaction Path: This lower-energy pathway proceeds via the addition of a chlorine atom to the double bond, forming an excited radical intermediate. This intermediate has a sufficient lifetime to allow for rotation around the central carbon-carbon single bond before the elimination of a chlorine atom. This rotation leads to isomerization, resulting in a mixture of cis and trans products. acs.org

The competition between these two pathways influences the final ratio of trans to cis labeled products. The extent of isomerization can be influenced by experimental conditions, such as the presence of an inert diluent. acs.org

Table 2: Research Findings on Isomerization in Recoil Chlorine Reaction

| Starting Reactant | Key Observation | Proposed Mechanism Feature | Citation |

|---|---|---|---|

| cis- or trans-2,3-dichlorohexafluoro-2-butene | Preferential formation of the trans-labeled product. | High-energy direct replacement process. | acs.org |

| cis- or trans-2,3-dichlorohexafluoro-2-butene | Formation of both cis- and trans-labeled products. | Lower-energy pathway via an excited radical intermediate allowing C-C bond rotation. | acs.org |

These findings underscore that chemical transformations involving 2,3-dichlorohexafluoro-2-butene are not simple substitutions but complex processes where the stereochemical integrity of the reactant may not be preserved, leading to geometrical isomerization.

Reaction Kinetics and Mechanistic Elucidation of 2 Butene, 2,3 Dichlorohexafluoro

Thermal Reaction Kinetics and Unimolecular Processes

The thermal stability and reactivity of 2,3-dichlorohexafluoro-2-butene are dictated by the strength of its chemical bonds and the steric and electronic effects of its substituent groups. The presence of both chlorine and fluorine atoms on the double-bonded carbons significantly influences its thermal behavior.

The cis-trans isomerization of alkenes involves the rotation around the carbon-carbon double bond, a process that requires breaking the π-bond. This process can be induced thermally. For simple alkenes like 2-butene (B3427860), the thermal isomerization from the cis to the trans isomer is a well-studied unimolecular reaction.

While specific kinetic parameters for the thermal isomerization of 2,3-dichlorohexafluoro-2-butene are not available, studies on similar perfluoroalkenes, such as octafluoro-2-butene, provide valuable insights. The thermal isomerization of trans-octafluoro-2-butene to its cis isomer has been investigated, revealing that the reaction proceeds at elevated temperatures. The presence of bulky and electronegative fluorine atoms is expected to influence the activation energy for isomerization. In the case of 2,3-dichlorohexafluoro-2-butene, the replacement of two fluorine atoms with larger chlorine atoms would likely alter the steric and electronic environment around the double bond, thus affecting the isomerization barrier.

Commonly, thermal alkene isomerization proceeds through reversible elementary steps, leading to a product distribution that aligns with thermodynamic stability. researchgate.netmit.edu The mechanism can involve radical or polar intermediates, often facilitated by transition metal catalysts, although unimolecular thermal isomerization can also occur. researchgate.netmit.edu

Table 1: Comparative Data on Thermal Isomerization of Related Alkenes

| Compound | Isomerization Type | Temperature Range (°C) | Activation Energy (kJ/mol) | Frequency Factor (s⁻¹) | Source |

| cis-2-Butene (B86535) | cis to trans | 450 - 550 | ~263 | ~10¹³ | youtube.com |

| trans-Octafluoro-2-butene | trans to cis | High Temperature | Not specified | Not specified |

Note: Data for 2,3-dichlorohexafluoro-2-butene is not available. The data for cis-2-butene is provided for general comparison.

At sufficiently high temperatures, 2,3-dichlorohexafluoro-2-butene will undergo pyrolysis, leading to its decomposition. The decomposition pathways are expected to involve the homolytic cleavage of the weakest bonds in the molecule. The C-Cl bond is generally weaker than the C-F and C-C bonds, suggesting that the initial step in the pyrolysis would be the cleavage of a C-Cl bond to form a vinyl radical and a chlorine atom.

Subsequent reactions could involve the elimination of a second chlorine atom, rearrangement of the radical intermediate, or fragmentation of the carbon skeleton. The presence of trifluoromethyl groups (CF₃) introduces strong C-F bonds, making the cleavage of these groups less likely compared to the C-Cl bonds.

A computational study on the gas-phase elimination kinetics of related chloro-methylbutenes indicates that the mechanism can proceed through different cyclic transition states depending on the structure of the alkyl halide. researchgate.net For instance, 1-chloro-3-methylbut-2-ene is suggested to eliminate HCl through a six-membered cyclic transition state. researchgate.net While not directly analogous, this highlights the complexity of thermal decomposition pathways in halogenated alkenes.

Reactions with Atomic and Radical Species

The reactivity of 2,3-dichlorohexafluoro-2-butene with atomic and radical species is of interest in various chemical environments, including atmospheric and combustion chemistry.

Studies involving recoil-generated chlorine-38 (B1222470) (³⁸Cl) atoms provide a method to investigate the reactions of chlorine atoms with organic molecules in the gas phase. These highly energetic atoms can undergo several reaction pathways upon collision with a substrate molecule.

One of the potential reaction channels for ³⁸Cl with 2,3-dichlorohexafluoro-2-butene is the substitution of a stable chlorine atom in the molecule with the energetic ³⁸Cl atom. This "chlorine for chlorine" substitution is a known process in the reactions of recoil halogen atoms with halogenated hydrocarbons. The mechanism can proceed via a direct, one-step process where the incoming ³⁸Cl atom displaces a resident chlorine atom. Alternatively, an addition-elimination mechanism may occur, where the ³⁸Cl atom first adds to the double bond to form an excited radical intermediate, which then eliminates a chlorine atom.

The stereochemistry of the substitution product can provide insights into the reaction mechanism. A retention of configuration at the carbon center would suggest a direct substitution mechanism, while a mixture of stereoisomers might indicate the formation of a longer-lived intermediate that allows for bond rotation before the elimination of a chlorine atom.

The hydroxyl radical (•OH) is a highly reactive oxidant in the atmosphere and plays a key role in the degradation of many organic compounds. acs.orgacs.org The reaction of •OH with alkenes typically proceeds via electrophilic addition to the carbon-carbon double bond, forming a hydroxyalkyl radical. acs.org

For 2,3-dichlorohexafluoro-2-butene, the reaction with •OH is expected to follow this general mechanism. The high electronegativity of the fluorine and chlorine atoms will deactivate the double bond towards electrophilic attack, likely resulting in a lower reaction rate constant compared to non-halogenated alkenes. The addition of the •OH radical can occur at either of the two double-bonded carbons, potentially leading to two different radical adducts. The subsequent fate of these radicals would involve reactions with other atmospheric species, leading to the formation of various oxygenated products.

Kinetic studies of •OH reactions with other fluoroalkenes have shown that the rate constants are indeed lower than those for their non-fluorinated counterparts.

Table 2: Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Alkenes at ~298 K

| Alkene | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |

| Ethene | 8.5 x 10⁻¹² | |

| Propene | 2.6 x 10⁻¹¹ | |

| Tetrachloroethene | 1.7 x 10⁻¹³ | |

| 2,3-dichlorohexafluoro-2-butene | Data not available |

Note: The table provides comparative data to infer the potential reactivity of 2,3-dichlorohexafluoro-2-butene.

The study of these fundamental reactions is essential for developing a comprehensive understanding of the chemical transformations of 2,3-dichlorohexafluoro-2-butene and for predicting its environmental fate and impact. Further experimental and theoretical investigations are needed to determine the specific kinetic parameters and to fully elucidate the reaction mechanisms for this compound.

Mechanistic Investigations of 2-Butene, 2,3-dichlorohexafluoro- Reactivity

Electrophilic and Nucleophilic Addition Reactions to the Double Bond

The electronic nature of the double bond in 2-butene, 2,3-dichlorohexafluoro- makes it susceptible to both electrophilic and nucleophilic attacks, a characteristic feature of many fluorinated alkenes.

Electrophilic Addition: In contrast to simple alkenes, the double bond in 2-butene, 2,3-dichlorohexafluoro- is electron-deficient due to the strong inductive effect of the trifluoromethyl (CF3) and chlorine (Cl) groups. This reduced nucleophilicity makes electrophilic attack more challenging compared to non-halogenated alkenes. libretexts.orgsavemyexams.com Reactions with typical electrophiles like hydrogen halides (HX) would proceed via a carbocation intermediate. The stability of this carbocation is a critical factor in determining the reaction rate and outcome. libretexts.org The initial step involves the attack of the double bond on the electrophile, which would be the rate-determining step. libretexts.org However, the presence of electron-withdrawing groups destabilizes the potential carbocation intermediate, thus decreasing the rate of electrophilic addition. msu.edu

Nucleophilic Addition: The electron-poor nature of the double bond in 2-butene, 2,3-dichlorohexafluoro- makes it highly susceptible to nucleophilic attack. This is a key difference from non-halogenated alkenes, which are generally unreactive towards nucleophiles. libretexts.org The reaction proceeds through a carbanionic intermediate, which is stabilized by the electron-withdrawing substituents. The general mechanism involves the attack of a nucleophile on one of the double-bonded carbons, forming a carbanion that is subsequently protonated or undergoes further reaction. libretexts.org For highly halogenated alkenes, nucleophilic addition is often the preferred pathway over electrophilic addition.

A notable reaction is the separation of the pure cis- and trans-isomers of 2,3-dichlorohexafluoro-2-butene, which can be achieved by reacting a mixture of the isomers with sodium borohydride (B1222165) in dry diglyme (B29089), followed by hydrolysis. sigmaaldrich.comsigmaaldrich.com This suggests a difference in reactivity between the two isomers towards the nucleophilic hydride reagent.

Substitution Reactions

Substitution reactions in 2-butene, 2,3-dichlorohexafluoro- can occur at the vinylic positions (the carbons of the double bond) or at the allylic positions (the carbons of the trifluoromethyl groups).

Vinylic Substitution: Nucleophilic vinylic substitution is a plausible reaction pathway for this compound. In this type of reaction, a nucleophile attacks one of the carbons of the double bond, leading to the displacement of a leaving group, in this case, a chloride ion. The strong electron-withdrawing nature of the CF3 groups facilitates this type of reaction by stabilizing the intermediate carbanion formed during the addition-elimination or elimination-addition mechanism.

Allylic Substitution: While the focus is often on the double bond, the allylic positions in the trifluoromethyl groups could also potentially undergo substitution, particularly via free-radical mechanisms. However, the high strength of the C-F bond generally makes these substitutions less common compared to reactions at the double bond.

Reaction Selectivity (Regioselectivity and Stereoselectivity) in 2-Butene, 2,3-dichlorohexafluoro- Transformations

The selectivity of reactions involving 2-butene, 2,3-dichlorohexafluoro- is a critical aspect of its chemistry, dictating the specific isomers of the products formed.

Regioselectivity: In the case of addition reactions with unsymmetrical reagents, the question of which carbon atom of the double bond the new groups attach to arises. For electrophilic additions to unsymmetrical alkenes, Markovnikov's rule often predicts the outcome, stating that the hydrogen atom adds to the carbon with more hydrogen atoms. chemguide.co.uk However, for a symmetrically substituted alkene like 2-butene, 2,3-dichlorohexafluoro-, regioselectivity in this context is not a factor as the two carbons of the double bond are chemically equivalent. In nucleophilic additions, the site of attack would be influenced by the subtle electronic differences between the two carbons of the double bond, potentially leading to a preferred product.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. ddugu.ac.in In the context of 2-butene, 2,3-dichlorohexafluoro-, which exists as cis and trans isomers, reactions can be stereospecific, meaning that different stereoisomers of the starting material lead to different stereoisomers of the product. alrasheedcol.edu.iq For example, the addition of halogens like bromine to non-fluorinated 2-butene is a classic example of a stereospecific reaction where the cis and trans isomers give different diastereomeric products. alrasheedcol.edu.iqlibretexts.orgquora.com This is often due to the formation of a cyclic intermediate, such as a bromonium ion, which dictates an anti-addition of the two bromine atoms. alrasheedcol.edu.iqlibretexts.org While specific studies on 2-butene, 2,3-dichlorohexafluoro- are limited, it is expected that addition reactions would also exhibit high stereoselectivity due to the steric and electronic constraints imposed by the bulky and electronegative substituents.

The table below summarizes the expected stereochemical outcomes for the addition of a generic reagent X2 to the cis and trans isomers of an alkene, assuming a stereospecific anti-addition mechanism.

| Starting Alkene Isomer | Product Stereochemistry (assuming anti-addition) |

| cis-Isomer | Racemic mixture of enantiomers |

| trans-Isomer | Meso compound |

This table illustrates a general principle of stereospecific anti-addition reactions and may not represent the exact outcome for 2-Butene, 2,3-dichlorohexafluoro- without specific experimental data.

Theoretical and Computational Chemistry Studies of 2 Butene, 2,3 Dichlorohexafluoro

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the geometric and electronic structure of molecules like 2-butene (B3427860), 2,3-dichlorohexafluoro-. These calculations can provide detailed insights into bond lengths, bond angles, and dihedral angles for both the cis and trans isomers.

For 2-butene, 2,3-dichlorohexafluoro-, key structural parameters of interest would be the C=C double bond length, the C-C single bonds, the C-Cl bonds, and the C-F bonds. The presence of bulky and electronegative chlorine and trifluoromethyl groups is expected to significantly influence the molecule's geometry. For instance, steric hindrance between these groups could lead to a twisting of the C=C bond from a perfectly planar configuration.

Reactivity descriptors, also obtainable from quantum chemical calculations, help in understanding the chemical behavior of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic or electrophilic attack. For 2-butene, 2,3-dichlorohexafluoro-, the electron-withdrawing nature of the fluorine and chlorine atoms is expected to render the double bond electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Illustrative Calculated Structural Parameters for trans-2-Butene, 2,3-dichlorohexafluoro-

| Parameter | Predicted Value |

| C=C Bond Length | 1.35 Å |

| C-C Bond Length | 1.52 Å |

| C-Cl Bond Length | 1.73 Å |

| C-F Bond Length | 1.34 Å |

| C-C=C Bond Angle | 124° |

| Cl-C=C Bond Angle | 115° |

Computational Modeling of Reaction Kinetics and Rate Constants

Computational modeling is instrumental in determining the kinetics of chemical reactions, providing insights into reaction rates and their dependence on temperature and pressure.

For complex reactions, particularly those involving multiple steps and intermediates, master equation approaches like the Quantum Rice-Ramsperger-Kassel (QRRK) theory combined with Modified Strong Collision (MSC) analysis are employed. These methods allow for the calculation of temperature- and pressure-dependent rate constants.

In the context of 2-butene, 2,3-dichlorohexafluoro-, such an analysis could be applied to its atmospheric decomposition pathways or its reactions with other species. The process would involve:

Calculating the Potential Energy Surface (PES): Using quantum chemical methods to determine the energies of reactants, transition states, and products.

Calculating Vibrational Frequencies: These are needed to determine the density of states for the various species on the PES.

Solving the Master Equation: This provides the rate constants as a function of temperature and pressure.

While specific studies applying these methods to 2-butene, 2,3-dichlorohexafluoro- are not available, research on similar halogenated alkenes demonstrates the utility of this approach in predicting reaction outcomes under various conditions.

Theoretical Studies on Reaction Mechanisms (e.g., Nucleophilic Vinylic Substitution)

Theoretical studies on reaction mechanisms elucidate the step-by-step process of a chemical transformation. For 2-butene, 2,3-dichlorohexafluoro-, a key reaction type of interest is nucleophilic vinylic substitution (SNV). nist.govcore.ac.uk The presence of both chlorine and fluorine atoms on the vinylic carbons makes this an interesting substrate for such reactions.

Theoretical investigations would typically explore different possible pathways for SNV, including:

Addition-Elimination Mechanism: This involves the initial attack of a nucleophile on the double bond to form a carbanionic intermediate, followed by the elimination of a leaving group (either Cl- or F-). The stability of the intermediate and the relative leaving group abilities of chloride and fluoride (B91410) would be key factors.

Concerted Mechanism (SN2-like): This would involve a single transition state where the nucleophile attacks and the leaving group departs simultaneously.

Computational studies can map out the potential energy surfaces for these pathways, identifying the transition states and intermediates, and calculating the activation barriers for each step. nist.gov This allows for a prediction of the most likely reaction mechanism and the regioselectivity of the substitution. General theoretical studies suggest that the stereochemistry of SNV reactions is highly dependent on the substrate and the nature of the nucleophile. nist.gov

Computational Analysis of Spectroscopic Signatures and Thermochemical Properties

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, as well as to calculate important thermochemical properties.

Spectroscopic Signatures:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of absorption bands in the IR spectrum. researchgate.net For 2-butene, 2,3-dichlorohexafluoro-, characteristic vibrational modes would include the C=C stretch, C-F stretches, and C-Cl stretches. The NIST Chemistry WebBook does contain experimental IR spectral data for this compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of 13C and 19F nuclei, which are invaluable for structural elucidation.

Thermochemical Properties: Quantum chemical calculations can be used to determine key thermochemical properties with a high degree of accuracy. These properties are crucial for understanding the stability and energy content of the molecule.

Table 2: Illustrative Calculated Thermochemical Properties for 2-Butene, 2,3-dichlorohexafluoro-

| Property | Predicted Value (at 298.15 K) |

| Enthalpy of Formation (ΔfH°) | -950 to -1050 kJ/mol |

| Entropy (S°) | 400 to 450 J/(mol·K) |

| Heat Capacity (Cp) | 200 to 250 J/(mol·K) |

Environmental Transformations and Atmospheric Chemistry of 2 Butene, 2,3 Dichlorohexafluoro

Atmospheric Degradation Pathways and Mechanisms

The presence of a carbon-carbon double bond in 2-Butene (B3427860), 2,3-dichlorohexafluoro- makes it susceptible to attack by various atmospheric oxidants. The primary degradation pathways in the troposphere are expected to involve reactions with hydroxyl radicals (•OH), photolysis, and reactions with ozone (O₃).

Reaction with Tropospheric Hydroxyl Radicals

The reaction with hydroxyl radicals is a principal atmospheric degradation mechanism for many volatile organic compounds (VOCs). For halogenated alkenes like 2-Butene, 2,3-dichlorohexafluoro-, the •OH radical can add to the double bond, initiating a series of oxidation reactions.

The general mechanism for the reaction of a haloalkene with •OH radicals involves the initial addition of the radical to one of the carbon atoms of the double bond. This forms a halogenated hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a variety of degradation products, including halogenated aldehydes, ketones, and carboxylic acids. Ultimately, these reactions contribute to the removal of 2-Butene, 2,3-dichlorohexafluoro- from the atmosphere.

Photolytic Decomposition and Photoreactivity

Molecules containing chromophores that can absorb solar radiation in the troposphere (wavelengths > 290 nm) can undergo direct photolysis. The carbon-carbon double bond and the carbon-chlorine bonds in 2-Butene, 2,3-dichlorohexafluoro- could potentially absorb ultraviolet radiation.

The photolytic decomposition of halogenated alkenes can proceed via the cleavage of the C-Cl bond, as it is generally weaker than the C-F and C-C bonds. This process would generate a vinylic radical and a chlorine atom. The released chlorine atom can then participate in ozone depletion cycles in the stratosphere, although the significance of this process for a compound primarily degraded in the troposphere would depend on its atmospheric lifetime.

Reactions with Tropospheric Ozone

Ozonolysis is another significant degradation pathway for unsaturated organic compounds in the atmosphere. The reaction of ozone with alkenes proceeds via the formation of a primary ozonide (a molozonide), which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. msu.edu

The general mechanism of ozonolysis of an alkene is depicted below:

Table 1: General Mechanism of Alkene Ozonolysis

| Step | Description |

| 1 | Ozone adds to the carbon-carbon double bond to form a primary ozonide (molozonide). msu.edu |

| 2 | The unstable primary ozonide cleaves to form a carbonyl compound and a Criegee intermediate. msu.edu |

| 3 | The carbonyl compound and the Criegee intermediate can recombine to form a more stable secondary ozonide, or the Criegee intermediate can react with other atmospheric species. |

For 2-Butene, 2,3-dichlorohexafluoro-, the ozonolysis reaction would lead to the cleavage of the C=C double bond. The presence of fluorine and chlorine atoms on the double bond is known to affect the reaction rate. Studies on other haloalkenes have shown that fluorination generally decreases the reactivity of the double bond towards ozone. umich.edu Therefore, the rate of ozonolysis for 2-Butene, 2,3-dichlorohexafluoro- is expected to be slower than that of non-halogenated butene.

The expected primary products from the ozonolysis of 2-Butene, 2,3-dichlorohexafluoro- would be halogenated carbonyl compounds. Specifically, the cleavage of the double bond would likely yield two molecules of a chlorofluoroacetyl compound. The exact nature of the final products would depend on the subsequent reactions of the Criegee intermediate in the complex atmospheric environment.

Atmospheric Sinks and Formation Processes

There is no information available in the reviewed literature to suggest that 2-Butene, 2,3-dichlorohexafluoro- is a naturally occurring compound. Therefore, its presence in the atmosphere would be solely due to anthropogenic emissions. Potential sources could include its use as an industrial chemical, such as a solvent, a refrigerant, or an intermediate in chemical synthesis. The specific industrial applications of this compound are not well-documented in publicly available scientific literature.

The formation of 2-Butene, 2,3-dichlorohexafluoro- in the atmosphere from the degradation of other precursor compounds is considered unlikely. Its complex structure suggests it is more likely to be a primary pollutant emitted directly into the atmosphere.

Table 2: Summary of Atmospheric Degradation Pathways

| Pathway | Reactant | Expected Products | Significance |

| Hydroxyl Radical Reaction | •OH | Halogenated hydroxyalkyl radicals, leading to halogenated aldehydes, ketones, and carboxylic acids. | Likely a major degradation pathway. |

| Photolysis | Solar Radiation (>290 nm) | Vinylic radicals, Chlorine atoms. | Potentially significant, but requires further investigation of its absorption spectrum and quantum yield. |

| Ozonolysis | O₃ | Chlorofluoroacetyl compounds. | Likely a contributor to degradation, but the rate may be slow due to halogenation. umich.edu |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butene, 2,3 Dichlorohexafluoro

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 2-Butene (B3427860), 2,3-dichlorohexafluoro-. The analysis involves primarily ¹⁹F and ¹³C NMR, as the molecule lacks protons (¹H).

Due to the symmetry in both the E (trans) and Z (cis) isomers, a simplified NMR spectrum is expected. In each isomer, the two trifluoromethyl (CF₃) groups are chemically equivalent, and the two olefinic carbons are also equivalent. This results in a single signal in the ¹⁹F NMR spectrum and two distinct signals in the ¹³C NMR spectrum for each isomer. The key application of NMR in this context is the differentiation between the E and Z isomers, which exhibit subtle but distinct differences in their chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin ½), making ¹⁹F NMR an exceptionally informative technique for fluorinated compounds. rsc.org The CF₃ groups in 2-Butene, 2,3-dichlorohexafluoro- are expected to produce a sharp singlet for each isomer in a proton-decoupled spectrum. The chemical shift values are influenced by the electronic environment and stereochemistry. Based on data from analogous compounds like (E)- and (Z)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, the ¹⁹F chemical shifts for the Z isomer are typically found slightly downfield compared to the E isomer. beilstein-journals.org

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum for each isomer is expected to show two signals: one for the quaternary sp² carbons of the double bond (C=C) and one for the sp³ carbons of the trifluoromethyl groups. The electronegative fluorine and chlorine atoms cause these carbons to be significantly deshielded, shifting their signals downfield. The olefinic carbon signal for the Z isomer is anticipated at a higher chemical shift (further downfield) compared to the E isomer due to steric compression effects. beilstein-journals.orghw.ac.uk Conversely, the CF₃ carbon signal is expected to show less significant variation between the two isomers.

The following table outlines the predicted NMR chemical shifts for the E and Z isomers of 2-Butene, 2,3-dichlorohexafluoro-, based on trends observed in similar halogenated butenes. beilstein-journals.orglibretexts.orgoregonstate.edu

| Isomer | Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| E-isomer | ¹⁹F | -CF₃ | -60 to -63 | Singlet |

| ¹³C | C=C | 115 - 125 | Quartet (¹JCF ≈ 275 Hz) | |

| ¹³C | -CF₃ | 125 - 130 | Quartet (²JCF ≈ 40 Hz) | |

| Z-isomer | ¹⁹F | -CF₃ | -57 to -60 | Singlet |

| ¹³C | C=C | 120 - 130 | Quartet (¹JCF ≈ 275 Hz) | |

| ¹³C | -CF₃ | 128 - 135 | Quartet (²JCF ≈ 40 Hz) |

Chemical shifts for ¹⁹F are referenced to CFCl₃ (0 ppm); chemical shifts for ¹³C are referenced to TMS (0 ppm).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations of 2-Butene, 2,3-dichlorohexafluoro-. IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nist.gov These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

For 2-Butene, 2,3-dichlorohexafluoro-, the key vibrational modes include:

C=C Stretch: The carbon-carbon double bond stretch is a key indicator of the alkene backbone. Due to the symmetrical nature of the molecule, especially the E isomer which possesses a center of inversion, this vibration is expected to be very weak or inactive in the IR spectrum but produce a strong signal in the Raman spectrum.

C-F Stretches: The carbon-fluorine bonds in the CF₃ groups produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

C-Cl Stretches: The carbon-chlorine stretching vibrations occur at lower frequencies, generally in the 600-800 cm⁻¹ range.

The NIST Chemistry WebBook confirms the availability of IR spectral data for this compound. While the full experimental spectrum provides a unique fingerprint, the expected frequencies for its primary functional groups are summarized below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-F Stretches (asymmetric & symmetric) | 1100 - 1350 | Strong | Medium |

| C=C Stretch | 1650 - 1690 | Very Weak / Inactive | Strong |

| C-Cl Stretches | 600 - 800 | Medium-Strong | Medium |

| CF₃ Deformation Modes | 500 - 700 | Medium | Medium-Weak |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For 2-Butene, 2,3-dichlorohexafluoro-, electron ionization (EI) mass spectrometry is employed to determine its molecular weight and to analyze its fragmentation pattern, which provides structural clues.

The molecular formula C₄Cl₂F₆ gives a molecular weight of approximately 232.94 g/mol . The mass spectrum will exhibit a characteristic molecular ion cluster (M⁺) around m/z 232, 234, and 236. This pattern is due to the presence of two chlorine atoms and the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The relative intensities of these peaks (approximately 9:6:1 ratio) are a definitive indicator of a dichloro-substituted compound.

The fragmentation pattern is dominated by the cleavage of the weakest bonds. A prominent fragmentation pathway is the loss of a trifluoromethyl radical (•CF₃, mass 69), which is a stable radical. This leads to a strong peak corresponding to the [M-CF₃]⁺ fragment. The most abundant peak in the spectrum (the base peak) is often observed at m/z 69, corresponding to the trifluoromethyl cation ([CF₃]⁺), indicating the high stability of this species.

Key fragments observed in the electron ionization mass spectrum of 2-Butene, 2,3-dichlorohexafluoro- are detailed in the following table.

| m/z Value | Proposed Fragment Ion | Identity |

| 232/234/236 | [C₄Cl₂F₆]⁺ | Molecular Ion (M⁺) |

| 197/199 | [C₄ClF₆]⁺ | [M-Cl]⁺ |

| 163 | [C₃ClF₃]⁺ | [M-CF₃]⁺ |

| 69 | [CF₃]⁺ | Base Peak |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the E and Z isomers of 2-Butene, 2,3-dichlorohexafluoro- and for assessing the purity of the sample. Gas chromatography (GC) is the most suitable technique for this volatile, thermally stable compound.

In a GC system, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation of the cis and trans isomers is based on differences in their physical properties, such as boiling point and polarity, which affect their interaction with the stationary phase. Generally, trans isomers, being more linear and often having a lower boiling point, elute before the corresponding cis isomers. libretexts.org

A non-polar or mid-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would be effective for separating the isomers. Detection can be achieved using a mass spectrometer (GC-MS), which provides both separation and structural identification, or an electron capture detector (ECD), which is highly sensitive to halogenated compounds. The purity of the sample can be determined from the relative area of the peaks in the resulting chromatogram.

The table below outlines a set of plausible GC conditions for the analysis of 2-Butene, 2,3-dichlorohexafluoro-.

| Parameter | Condition |

| Technique | Gas Chromatography (GC) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injector Temperature | 200 °C |

| Oven Program | 40 °C (hold 2 min), then ramp at 10 °C/min to 150 °C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 250 °C (MS Transfer Line) / 300 °C (ECD) |

Applications of 2 Butene, 2,3 Dichlorohexafluoro in Advanced Chemical Synthesis and Materials Science

Role as a Building Block for Specialty Fluorochemicals

The primary and most well-documented application of 2-Butene (B3427860), 2,3-dichlorohexafluoro- in advanced chemical synthesis is its role as a precursor to hexafluoro-2-butyne (B1329351). This conversion is a critical step as hexafluoro-2-butyne is a highly valuable building block for a wide array of complex organofluorine compounds.

The transformation of 2-Butene, 2,3-dichlorohexafluoro- to hexafluoro-2-butyne is achieved through a dehalogenation reaction. This process involves treating the starting material with a dehalogenation catalyst in the presence of a halogen acceptor. The general reaction is as follows:

CF₃C(Cl)=C(Cl)CF₃ + Y → CF₃C≡CCF₃ + YCl₂

In this reaction, 'Y' represents a halogen acceptor, which can be an alkyne, alkene, allene, or carbon monoxide. The selection of the halogen acceptor is often guided by the boiling points of the reactants and products to facilitate separation by distillation. For instance, using ethylene (B1197577) (boiling point -104 °C) as the halogen acceptor with 2-Butene, 2,3-dichlorohexafluoro- (boiling point 66-68 °C) yields hexafluoro-2-butyne (boiling point -25 °C) and 1,2-dichloroethane (B1671644) (boiling point 83 °C), allowing for effective separation.

Table 1: Catalytic Systems for the Dehalogenation of 2-Butene, 2,3-dichlorohexafluoro-

| Catalyst Composition | Halogen Acceptor | Reaction Temperature (°C) |

| 5 wt% CuCl₂ and 3 wt% KCl on alumina (B75360) pellets | 2-Butyne | 275 |

| 22 wt% CuCl₂ and 5 wt% KCl on silica | Carbon Monoxide | 300 |

This data is derived from patent literature describing the process for making hexafluoro-2-butyne.

Once synthesized, hexafluoro-2-butyne is utilized in a variety of reactions to produce specialty fluorochemicals. For example, it can undergo [2+2] cycloaddition reactions and is a key component in the synthesis of certain fluorinated heterocyclic compounds. The ability to readily convert 2-Butene, 2,3-dichlorohexafluoro- into this versatile alkyne underscores its importance as a foundational material in advanced fluorochemical synthesis.

Potential in Polymer and Resin Synthesis as a Monomer or Co-monomer

While direct, extensive research on the homopolymerization or copolymerization of 2-Butene, 2,3-dichlorohexafluoro- is not widely documented in publicly available literature, its molecular structure suggests potential as a monomer or co-monomer in the synthesis of fluorinated polymers and resins. Fluoropolymers, a class of polymers containing fluorine atoms, are known for their remarkable properties such as high thermal stability, chemical inertness, and low friction. sigmaaldrich.com

The presence of the carbon-carbon double bond in 2-Butene, 2,3-dichlorohexafluoro- provides a site for polymerization. The trifluoromethyl groups are expected to impart properties characteristic of fluoropolymers, such as hydrophobicity and chemical resistance, to the resulting polymer chain. The chlorine atoms offer additional reactive sites that could be utilized for cross-linking or post-polymerization modification, potentially leading to the formation of thermosetting resins or elastomers with tailored properties.

Given the general trend of using fluorinated alkenes in the production of high-performance polymers, it is plausible that 2-Butene, 2,3-dichlorohexafluoro- could be explored for the creation of new polymeric materials with specific functionalities. However, further research is required to establish the feasibility and specific conditions of its polymerization and to characterize the properties of any resulting polymers or resins.

Derivatization Chemistry for Functional Materials Development

The chemical reactivity of 2-Butene, 2,3-dichlorohexafluoro- allows for a range of derivatization reactions, opening avenues for the development of novel functional materials. The vinylic chlorine atoms are key to its synthetic utility, serving as leaving groups in various transformations.

A significant derivatization, as previously mentioned, is its conversion to hexafluoro-2-butyne through dehalogenation. This reaction is a gateway to a rich area of organofluorine chemistry. The resulting alkyne can be used to synthesize a variety of compounds, including fluorinated dienes, which are important monomers for specialty elastomers and plastics.

Furthermore, the reactive nature of the carbon-chlorine bonds suggests the potential for reactions with organometallic reagents. While specific examples with 2-Butene, 2,3-dichlorohexafluoro- are not detailed in the provided search results, analogous reactions with other chlorinated compounds indicate that substitutions or coupling reactions could be possible, leading to the introduction of new functional groups.

The separation of the cis- and trans-isomers of 2-Butene, 2,3-dichlorohexafluoro- has been achieved by reaction with sodium borohydride (B1222165) in dry diglyme (B29089), followed by hydrolysis and purification. This separation allows for stereospecific derivatization, enabling the synthesis of molecules with defined three-dimensional structures, which is crucial in the development of advanced materials with specific optical or electronic properties.

Q & A

Q. How is 2,3-dichlorohexafluoro-2-butene structurally characterized in academic research?

Methodological Answer: Characterization involves spectroscopic techniques and computational modeling. Key steps include:

- Infrared (IR) Spectroscopy : Compare experimental IR spectra (e.g., Coblentz Society data ) to reference libraries. Note that molar absorptivity values are unavailable for this compound, but peak assignments (e.g., C-Cl and C-F stretches) can confirm functional groups.

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to determine molecular weight and fragmentation patterns. While direct data for this compound is limited, analogous fluorinated alkenes (e.g., 2-chlorohexafluoro-2-butene, MW 198.494 ) provide methodological guidance.

- CAS Registry Validation : Cross-reference CAS 303-04-8 for structural confirmation, synonyms, and molecular formula (C₄Cl₂F₆) .

Q. Table 1: Spectral Data Sources

| Technique | Key Parameters | Data Source |

|---|---|---|

| IR | C-F (1100–1250 cm⁻¹), C-Cl (550–850 cm⁻¹) | Coblentz Society |

| MS | Molecular ion (MW 232.91), fragmentation patterns | NIST guidelines |

Q. What are the recommended safety protocols for handling 2,3-dichlorohexafluoro-2-butene?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatility management.

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration (≥ 1200°C) to avoid toxic byproducts like HF or Cl₂ .

- Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent decomposition.

Advanced Research Questions

Q. How can researchers analyze the thermal decomposition kinetics of 2,3-dichlorohexafluoro-2-butene?

Methodological Answer:

- Gas-Phase Equilibrium Studies : Use static or flow reactors to monitor decomposition products (e.g., HCl, fluorinated fragments) via GC-MS. Kinetic parameters (ΔH, activation energy) can be derived from temperature-dependent rate constants (e.g., analogous work on 2,3-dichlorobutane ).

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and validate experimental data.

Q. Table 2: Thermochemical Data for Analogous Reactions

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| C₄H₈Cl₂ → C₄H₇Cl + HCl | 65.3 ± 0.84 | Gas-phase equilibrium | Rodova et al. (1973) |

Q. What methodologies are employed to study the adsorption behavior of 2,3-dichlorohexafluoro-2-butene on indoor surfaces?

Methodological Answer:

- Microspectroscopic Imaging : Use atomic force microscopy (AFM) or Raman spectroscopy to map surface interactions on materials like glass or polymers .

- Adsorption Isotherms : Conduct controlled exposure experiments at varying humidity/temperature, followed by thermal desorption spectrometry (TDS) to quantify surface retention.

Q. How should researchers address discrepancies in spectral data interpretation for halogenated alkenes?

Methodological Answer:

- Reference Cross-Validation : Compare IR and MS data across trusted databases (e.g., Coblentz Society , NIST ). Note that concentration-dependent spectral shifts may explain inconsistencies.

- Synchrotron-Based Techniques : Utilize high-resolution X-ray photoelectron spectroscopy (XPS) to resolve overlapping peaks from C-F and C-Cl bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.